Lipophilicity (clogP) Difference vs 4-Fluoro Isomer
The ortho-fluoro substitution differentiates the target compound from its para-fluoro analog through a distinct computed partition coefficient. N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide exhibits a clogP of 1.84 [1], whereas the 4-fluoro isomer (EOS60071) has a reported clogP of 1.63 [2]. The 0.21 log unit difference indicates meaningfully higher lipophilicity for the 2-fluoro derivative, which is relevant for membrane permeability and non-specific binding.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP 1.84 |
| Comparator Or Baseline | N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide, clogP 1.63 |
| Quantified Difference | ΔclogP = +0.21 |
| Conditions | Computational prediction (SILDrug database descriptor, consistent methodology) |
Why This Matters
A higher clogP directly impacts a compound's ability to cross biological membranes, making the 2-fluoro isomer a more suitable candidate for programs targeting intracellular sites or requiring enhanced CNS penetration.
- [1] EOS56900, SILDrug Database. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS56900/ View Source
- [2] EOS60071, SILDrug Database. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS60071/ View Source
